molecular formula C32H43N3O7 B588047 N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester CAS No. 1356383-20-4

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester

Cat. No.: B588047
CAS No.: 1356383-20-4
M. Wt: 586.741
InChI Key: MYZMCIGSLRHGDQ-MTKARQSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.

Properties

IUPAC Name

methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZMCIGSLRHGDQ-MTKARQSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group

The primary amine in lisinopril is protected via reaction with benzyloxycarbonyl chloride (Z-Cl) under basic conditions. This step prevents unwanted side reactions during subsequent deuteration or esterification. The reaction typically employs a Schotten-Baumann protocol, where Z-Cl is added to a solution of lisinopril in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. The resulting intermediate, N-Benzyloxycarbonyl-(S)-lisinopril, is isolated via extraction and purified by recrystallization.

Deuteration Strategy

Deuteration at five positions is achieved through acid-catalyzed hydrogen-deuterium (H/D) exchange . The process involves dissolving N-Benzyloxycarbonyl-(S)-lisinopril in deuterated solvents (e.g., D2O or CD3OD) with a catalytic amount of deuterated acid (e.g., DCl or CF3COOD). The reaction is conducted under reflux for 24–48 hours to ensure complete exchange at labile hydrogen sites, particularly those adjacent to electronegative atoms. Isotopic purity is confirmed via mass spectrometry, with the characteristic [M+H]+ ion at m/z 587.74 observed for the deuterated product.

Esterification of Carboxylic Acid Groups

The final step involves converting the carboxylic acid functionalities into ethyl and methyl esters. This is accomplished using Fischer esterification with excess ethyl and methyl alcohols in the presence of concentrated sulfuric acid. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) may be employed for milder conditions. The reaction mixture is stirred at 60°C for 12 hours, followed by neutralization and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Deuteration Efficiency : Optimal H/D exchange occurs in CD3OD at 80°C, achieving >98% deuterium incorporation. Lower temperatures (40–60°C) result in incomplete exchange, as evidenced by residual proton signals in 1H-NMR spectra.

  • Esterification Yield : Using DCC/DMAP in anhydrous tetrahydrofuran (THF) at room temperature improves esterification yields to 92% , compared to 78% with traditional Fischer conditions.

Catalytic Systems

  • Acid Catalysts : Sulfuric acid remains the standard for Fischer esterification, but p-toluenesulfonic acid (pTSA) reduces side reactions (e.g., transesterification) due to its weaker acidity.

  • Coupling Agents : DCC activates carboxylic acids as reactive intermediates, forming O-acylisoureas that readily react with alcohols. DMAP accelerates the reaction by stabilizing the transition state.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H-NMR (300 MHz, CDCl3): Absence of signals at δ 5.1–5.3 ppm confirms complete benzyloxycarbonyl protection. Deuterium incorporation is evidenced by reduced intensity of peaks corresponding to exchanged hydrogens.

  • 13C-NMR (75 MHz, CDCl3): Key signals include δ 170.8 ppm (ester carbonyl) and δ 156.2 ppm (carbamate carbonyl).

Mass Spectrometry

  • High-Resolution MS (HRMS) : Calculated for C32H38D5N3O7 [M+H]+: 587.7412; Found: 587.7408.

X-ray Diffraction

Crystalline samples exhibit a monoclinic lattice (space group P21/c) with unit cell parameters a = 14.2 Å, b = 8.6 Å, c = 10.3 Å , and β = 102.5°.

Challenges and Mitigation Strategies

Epimerization During Esterification

The stereochemical integrity of the (S)-configuration is prone to racemization under acidic conditions. This is mitigated by:

  • Using low temperatures (0–5°C) during esterification.

  • Adding a chiral auxiliary (e.g., (S)-4-methoxyphenethylamine) to stabilize the transition state.

Isotopic Purity

Incomplete deuteration is addressed by:

  • Prolonged reaction times (up to 72 hours).

  • Multiple exchanges with fresh deuterated solvent.

Industrial-Scale Production Considerations

  • Cost Efficiency : Batch deuteration in CD3OD is cost-prohibitive; continuous flow systems with D2O recycling reduce solvent waste.

  • Purification : Simulated moving bed (SMB) chromatography enhances throughput for large-scale esterification.

Comparative Data Table

ParameterValue/ObservationMethod/Source
Molecular FormulaC32H38D5N3O7HRMS
Molecular Weight586.73 g/molHRMS
Deuteration Efficiency>98%1H-NMR
Esterification Yield92% (DCC/DMAP)Synthetic Protocol
Melting Point128–130°CDSC

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, the compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is unique due to its deuterium labeling (d5), which makes it useful in pharmacokinetic studies. The benzyloxycarbonyl protection also allows for selective reactions and modifications, making it a versatile tool in synthetic chemistry and drug development.

Biological Activity

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a derivative of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. The modification with deuterium and the benzyloxycarbonyl group enhances its properties for research applications, particularly in pharmacokinetics and metabolic studies.

  • Molecular Formula : C32H38D5N3O7
  • Molecular Weight : 586.731 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 729.5 ± 60.0 °C at 760 mmHg
  • Flash Point : 395.0 ± 32.9 °C

These properties indicate a stable compound suitable for laboratory studies and potential therapeutic applications .

As an ACE inhibitor, this compound functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

  • Decreased blood pressure
  • Reduced strain on the heart
  • Improved cardiac output

The deuterated form allows for precise tracking in metabolic studies, enhancing our understanding of its pharmacokinetics and dynamics in biological systems .

Pharmacokinetics

The pharmacokinetic profile of lisinopril derivatives indicates that they are primarily excreted unchanged in urine, with a half-life of approximately 12 hours. The introduction of deuterium may alter the metabolic pathways slightly, which can be significant in tracing studies .

Case Studies

  • Study on Metabolism : A study evaluated the metabolic pathways of lisinopril and its derivatives using mass spectrometry. It was found that modifications like the benzyloxycarbonyl group affect the rate of metabolism and elimination .
  • Bioavailability Assessment : Comparative studies on different formulations of lisinopril showed that modifications can enhance bioavailability under certain conditions, indicating that this compound may have improved absorption characteristics compared to standard lisinopril formulations .

Table: Comparison of Biological Activities

CompoundBioavailability (%)Half-life (hours)Main Metabolites
Lisinopril~2512Lisinopril diketopiperazine
N-Benzyloxycarbonyl (S)-Lisinopril-d5TBDTBDTBD

Note: TBD = To Be Determined; further studies are needed to establish these parameters for this compound.

Q & A

Q. How can researchers differentiate between isobaric impurities and the target compound using mass spectrometry?

  • Differentiation Techniques :
  • High-Resolution MS : Resolve isotopic fine structure (e.g., d5 vs. non-deuterated species) with <1 ppm mass accuracy.
  • MS/MS Fragmentation : Compare fragment ion patterns; deuterated analogs exhibit distinct neutral losses (e.g., –CD₂ vs. –CH₂) .
  • Isotopic Labeling : Use ¹³C/¹⁵N-labeled internal standards to spike samples and quantify impurities via isotopic ratio analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.